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Compound of Interest

Compound Name: PF 00337210

Cat. No.: B1683840

L Get Quote

An orally available, selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor
Receptor 2 (VEGFR-2), PF-00337210, has demonstrated potential anti-angiogenic and
antineoplastic activities. This technical guide provides a comprehensive overview of the
chemical structure, properties, mechanism of action, and clinical findings related to PF-
00337210, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

PF-00337210 is a small molecule inhibitor belonging to the benzofuran class of compounds.[1]
Its chemical identifiers and physicochemical properties are summarized below.

Identifier Value

N, 2-dimethyl-6-((7-(2-

IUPAC Name morpholinoethoxy)quinolin-4-yl)oxy)benzofuran-
3-carboxamide[1]
CAS Number 854514-88-8[1]

Molecular Formula

C26H27N305[1][2]

Molecular Weight 461.51 g/mol [1]
InChlKey LGXVKMDGSIWEHL-UHFFFAOYSA-N[1][2]
Solubility Soluble in DMSO, not soluble in water.[1]
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Note: A visual 2D structure of PF-00337210 is not publicly available. The structure can be
inferred from its IUPAC name.

Mechanism of Action: Targeting VEGFR-2 Signaling

PF-00337210 is a highly potent and selective ATP-competitive inhibitor of VEGFR-2, a key
receptor tyrosine kinase involved in angiogenesis.[3][4] By binding to the ATP-binding site of
VEGFR-2, PF-00337210 prevents its phosphorylation and subsequent activation.[3] This
blockade of VEGFR-2 signaling leads to the inhibition of downstream pathways responsible for
endothelial cell migration, proliferation, and survival, ultimately suppressing the formation of
new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.[3] VEGFR-
2 is frequently overexpressed in a variety of tumor types, making it a critical target for cancer
therapy.[3]
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VEGFR-2 signaling pathway and inhibition by PF-00337210.

Pharmacological Properties
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Pharmacokinetics

In a phase I clinical trial, PF-00337210 was administered orally to patients with advanced solid
tumors.[5] Pharmacokinetic parameters were assessed at different dose levels. The area under
the concentration-time curve over 24 hours (AUC24) was used as a measure of drug exposure.

[5]

Parameter Description

Administration Oral[3]

] Once daily (QD) and twice daily (BID) regimens
Dosing Schedule
were evaluated.[5]

Bi iabilit Chosen for its favorable preclinical oral
ioavailability _ o _
bioavailability across species.[4]

Pharmacodynamics

The pharmacodynamic effects of PF-00337210 were evaluated through various biomarkers. A
significant dose-dependent increase in diastolic blood pressure was observed, a known class
effect of VEGFR inhibitors.[5] Dynamic contrast-enhanced magnetic resonance imaging (DCE-
MRI) showed a decrease in the volume transfer constant (Ktrans), indicating reduced tumor
vascular permeability and perfusion.[4] Soluble VEGFR-2 levels in plasma were also
modulated by the treatment.[5]

Clinical Studies

A phase |, open-label, multi-center, accelerated dose-escalation study of PF-00337210 was
conducted in patients with advanced solid tumors.[2]

Study Design

Patients were enrolled in cohorts receiving escalating doses of PF-00337210, starting at 0.67
mg, on either a once-daily (QD) or twice-daily (BID) schedule in 28-day cycles.[5]
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Patient Screening
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Phase | Clinical Trial Workflow for PF-00337210.

Key Findings
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Finding Details
Recommended Phase 2 Dose (RP2D) 6 mg BID[4]
Maximum Tolerated Dose (MTD) 8 mg QD[5]

Dose-Limiting Toxicities (DLTSs)

At 9 mg QD, included troponin | increase and

hypertension.[5]

Common Adverse Events

Hypertension, fatigue, proteinuria, and nausea.

[5]

Antitumor Activity

Two confirmed partial responses and several

minor regressions were observed.[5]

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of PF-00337210 are not publicly

available. The following are representative protocols based on standard methodologies for

similar compounds.

Quantification of PF-00337210 in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of a small molecule kinase

inhibitor in human plasma using liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

5.1.1. Sample Preparation

standard (IS) at room temperature.

Vortex the mixture for 1 minute.

Thaw frozen human plasma samples containing PF-00337210 and an appropriate internal

To 100 pL of plasma, add 300 pL of acetonitrile containing the IS to precipitate proteins.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen at 40°C.

Reconstitute the residue in 100 pL of the mobile phase.

5.1.2. Chromatographic Conditions

o LC System: Agilent 1200 series or equivalent

e Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um)

e Mobile Phase A: 0.1% formic acid in water

e Mobile Phase B: 0.1% formic acid in acetonitrile

o Gradient: A suitable gradient to separate the analyte from endogenous plasma components.
e Flow Rate: 0.3 mL/min

« Injection Volume: 5 pL

e Column Temperature: 40°C

5.1.3. Mass Spectrometric Conditions

Mass Spectrometer: Triple quadrupole mass spectrometer

lonization Mode: Positive electrospray ionization (ESI+)

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for
PF-00337210 and the IS.

Calibration Range: 0.200 to 200 ng/mL in plasma.[5]

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor
Vascularity Assessment

This protocol outlines a general procedure for assessing tumor vascularity using DCE-MRI.
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5.2.1. Patient Preparation

o Ensure the patient has no contraindications to MRI or gadolinium-based contrast agents.
» Position the patient to ensure the tumor is within the imaging coil.

5.2.2. Image Acquisition

e Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the
tissue.

» Administer a bolus of a gadolinium-based contrast agent intravenously (e.g., 0.1 mmol/kg).

e Immediately following contrast injection, acquire a series of rapid T1-weighted images over
several minutes to capture the dynamic changes in signal intensity as the contrast agent
perfuses through the tumor.

5.2.3. Data Analysis
o Convert the signal intensity-time course data to contrast agent concentration-time curves.

o Apply a pharmacokinetic model (e.g., the Tofts model) to the concentration-time data to
derive quantitative parameters such as:

o Ktrans (volume transfer constant): Reflects the leakage of contrast agent from the plasma
into the extravascular extracellular space, indicating vessel permeability.

o ve (extravascular extracellular space volume fraction): Represents the volume of the
extravascular extracellular space per unit volume of tissue.

o vp (plasma volume fraction): Represents the volume of plasma per unit volume of tissue.

Synthesis

Specific, publicly available, detailed synthesis protocols for PF-00337210 have not been
identified. However, based on its chemical structure, a plausible synthetic approach would
likely involve the coupling of a substituted benzofuran core with a morpholinoethoxy-substituted
guinoline moiety. The synthesis of similar quinazoline-based kinase inhibitors often involves
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palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form
key biaryl bonds.[6]

Conclusion

PF-00337210 is a selective VEGFR-2 inhibitor that demonstrated promising anti-angiogenic
and antitumor activity in early clinical development. The phase I clinical trial established a
recommended phase Il dose and provided valuable insights into its safety, pharmacokinetic,
and pharmacodynamic profiles. While further development of PF-00337210 appears to have
been discontinued, the data gathered from its investigation contribute to the broader
understanding of VEGFR-2 inhibition as a therapeutic strategy in oncology. This technical guide
serves as a consolidated resource for researchers interested in the preclinical and early clinical
aspects of this compound and the broader class of VEGFR-2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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